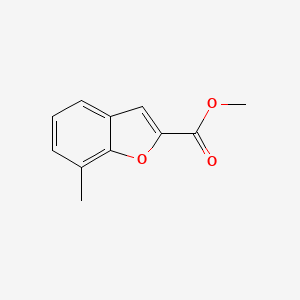

Methyl 7-methylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGTOOXBRGGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 7-methylbenzofuran-2-carboxylate CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methylbenzofuran-2-carboxylate, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines established synthetic routes for its preparation, and explores its potential applications, drawing from the broader significance of the benzofuran scaffold in drug discovery and organic synthesis. Safety protocols and handling guidelines are also provided to ensure its safe and effective use in a laboratory setting. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this molecule.

Introduction and Scientific Context

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Methyl 7-methylbenzofuran-2-carboxylate belongs to this important class of molecules. As a functionalized derivative, it serves as a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of the methyl group at the 7-position and the methyl ester at the 2-position offers distinct opportunities for further chemical modification, making it a versatile intermediate for creating libraries of novel compounds for biological screening and materials science applications.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and calculated properties for Methyl 7-methylbenzofuran-2-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 857274-28-3 | Vendor Data |

| Molecular Formula | C₁₁H₁₀O₃ | Calculated |

| Molecular Weight | 190.20 g/mol | Vendor Data |

| IUPAC Name | methyl 7-methyl-1-benzofuran-2-carboxylate | IUPAC Nomenclature |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(O2)C(=O)OC | PubChem |

| InChI Key | Not Available | - |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in organic solvents like DCM, EtOAc, MeOH | General observation for similar compounds |

Note: Some physical properties like appearance and solubility are predicted based on the general characteristics of similar benzofuran derivatives due to the limited availability of specific experimental data for this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Perkin-Oglialoro Reaction Variant

A plausible and efficient route to Methyl 7-methylbenzofuran-2-carboxylate is a modification of the Perkin-Oglialoro reaction. This involves the condensation of 2-hydroxy-3-methylbenzaldehyde with methyl bromoacetate.

Figure 1. Proposed synthetic workflow for Methyl 7-methylbenzofuran-2-carboxylate.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of benzofuran-2-carboxylates.[5]

-

Reaction Setup: To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Reagent: To the stirred suspension, add methyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution.

-

Extraction: If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanistic Rationale

The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzaldehyde by methyl bromoacetate in the presence of a base. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate formed attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the furan ring, yielding the desired Methyl 7-methylbenzofuran-2-carboxylate. The choice of a polar aprotic solvent facilitates the SN2 reaction for the O-alkylation step, while the base is crucial for both the initial deprotonation of the phenol and the subsequent intramolecular cyclization.

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 7-methylbenzofuran-2-carboxylate are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and furan rings, a singlet for the methyl group at the 7-position, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the benzofuran core, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

Applications in Research and Development

The benzofuran scaffold is of significant interest in drug discovery.[6] Derivatives of benzofuran-2-carboxylic acid have been investigated for a range of biological activities.

Figure 2. Potential therapeutic areas for benzofuran derivatives.

Methyl 7-methylbenzofuran-2-carboxylate can serve as a key intermediate in the synthesis of novel therapeutic agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.[4] The benzofuran ring itself can also undergo further functionalization, such as electrophilic substitution reactions.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 7-methylbenzofuran-2-carboxylate is not available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Methyl 7-methylbenzofuran-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis can be achieved through established methodologies for the formation of the benzofuran ring system. The continued exploration of this and related benzofuran derivatives is likely to lead to the discovery of novel compounds with important biological activities.

References

-

Beilstein Journal of Organic Chemistry. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

-

MDPI. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. [Link]

-

Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. [Link]

-

PMC. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

PubChemLite. (n.d.). 7-methyl-1-benzofuran-2-carboxylic acid (C10H8O3). [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-methylbenzofuran-7-carboxylate. [Link]

-

PMC. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

-

Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

Sources

- 1. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methylbenzofuran-2-carboxylic Acid|Research Chemical [benchchem.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. atlantis-press.com [atlantis-press.com]

- 7. fishersci.no [fishersci.no]

- 8. fishersci.co.uk [fishersci.co.uk]

Engineering the 7-Methylbenzofuran Scaffold: A Technical Guide to Synthesis, Pharmacophore Mapping, and Biological Evaluation

Introduction: The Benzofuran Privileged Scaffold

Benzofuran derivatives represent a cornerstone of modern medicinal chemistry, functioning as privileged scaffolds in the design of biologically active molecules. Among these, the 7-methylbenzofuran core has emerged as a critical structural motif. Structurally, it serves as a rigid, lipophilic bioisostere of 5-aminoindole (a serotonin precursor) and 5-aminonaphthalene[1]. The strategic placement of a methyl group at the C7 position provides a specific steric vector that is highly effective for exploring the ATP-binding pockets of kinases (such as PI3K and EGFR) and the orthosteric sites of aminergic G-protein coupled receptors (GPCRs)[1].

Pharmacophore Mapping and Target Modalities

The electron-rich aromatic system of 7-methylbenzofuran makes it an ideal candidate for molecular hybridization. Recent advancements have demonstrated its utility across multiple therapeutic domains:

-

Neurodegenerative Diseases : Hybridizing 7-methylbenzofuran with chalcone moieties yields potent multifunctional agents against Alzheimer's disease (AD). These hybrids enhance π-π stacking interactions with the Trp84 residue in the active site of acetylcholinesterase (AChE), significantly decreasing amyloid-β (Aβ) aggregation and increasing synaptic acetylcholine levels[2].

-

Oncology : Furan-ring fused chalcones, specifically 5-cinnamoyl-6-hydroxy-7-methylbenzofuran, exhibit potent antiproliferative activity. In vitro assays against promyelocytic leukemia HL60 cells demonstrated an IC50 of 16.1 μM, highlighting the importance of the C7-methyl group in enhancing cellular cytotoxicity compared to unmethylated analogs[3].

Pharmacophore mapping of 7-methylbenzofuran across therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activities of key 7-methylbenzofuran derivatives, illustrating the scaffold's versatility in drug discovery pipelines.

| Compound / Derivative | Primary Target / Cell Line | Biological Activity (IC50 / Effect) | Reference |

| 7-Methylbenzofuran-5-amine | Kinases (PI3K, EGFR), 5-HT Receptors | Scaffold for ATP-binding pockets | [1] |

| 5-Cinnamoyl-6-hydroxy-7-methylbenzofuran | HL60 Promyelocytic Leukemia Cells | IC50 = 16.1 μM (Antiproliferative) | [3] |

| Benzofuran-chalcone hybrids | Acetylcholinesterase (AChE) & Aβ | Decreased Aβ aggregation, Increased ACh | [2] |

| 7-Methylbenzofuran-2(3H)-one | Synthetic Intermediate | 58–76% Yield (Regioselective Synthesis) | [4] |

Synthetic Methodologies: Regioselective Assembly

Historically, synthesizing highly substituted benzofurans as single regioisomers has been challenging. A breakthrough methodology utilizes the reaction of 3-hydroxy-2-pyrones with nitroalkenes to regioselectively generate benzofuranones, which can be subsequently functionalized[4].

Protocol 1: Regioselective Synthesis of 7-Methylbenzofuran-2(3H)-one

This protocol describes a self-validating cascade reaction. The use of specific Lewis acids and solvents is critical for directing the regiochemistry.

-

Preparation of the Reaction Vessel : To a thick-walled, oven-dried reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (3.0 mmol, 2.0 equiv), methyl 3-nitrobut-3-enoate (2.0 mmol, 1.0 equiv), BHT (0.2 mmol, 0.1 equiv), and AlCl3 (0.2 mmol, 0.1 equiv).

-

Causality: AlCl3 acts as a potent Lewis acid to activate the nitroalkene for the initial nucleophilic attack. BHT is included as a radical scavenger to prevent unwanted oxidative side reactions during the high-temperature cascade[4].

-

-

Inert Atmosphere Establishment : Flush the vessel with Argon gas for 5 minutes.

-

Causality: The intermediates in this cascade are highly sensitive to atmospheric oxygen; inert conditions ensure the integrity of the pyrone reactant.

-

-

Solvent and Co-catalyst Addition : Add 1,2-dichlorobenzene (DCB) (4.0 mL, 0.5 M) and trifluoroacetic acid (TFA) (0.4 mmol, 0.2 equiv). Quickly seal the tube.

-

Causality: DCB is chosen for its high boiling point and thermal stability. TFA is the critical co-catalyst that promotes the final decarboxylative aromatization step, driving the equilibrium toward the stable benzofuranone core[4].

-

-

Thermal Cascade : Heat the reaction mixture to 120 °C for 10 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the Diels-Alder/Michael-type cascade and subsequent elimination of CO2 and HNO2.

-

-

Direct Purification : Cool to room temperature. Purify the crude mixture directly via Flash Column Chromatography (FCC) using 20:1 hexanes/EtOAc.

-

Causality: Avoiding an aqueous workup prevents the hydrolysis of the lactone ring (benzofuranone) and eliminates product loss in emulsion layers, ensuring a reliable 58% yield of the solid product[4].

-

Experimental Workflow: In Vitro Biological Evaluation

To validate the efficacy of synthesized 7-methylbenzofuran-chalcone hybrids against neurodegenerative targets, a robust, self-validating Ellman's assay is employed to measure AChE inhibition[2].

Protocol 2: Kinetic AChE Inhibition Assay (Ellman's Method)

This protocol incorporates internal controls to ensure a Z'-factor > 0.5, validating the assay's reliability for high-throughput screening.

-

Compound Solubilization : Dissolve the 7-methylbenzofuran derivatives in 100% DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1–100 μM) using 0.1 M phosphate buffer (pH 8.0), keeping final DMSO concentration ≤1%.

-

Causality: 7-methylbenzofurans are highly lipophilic. Exceeding 1% DMSO can denature the AChE enzyme, while insufficient DMSO leads to compound precipitation and false negatives.

-

-

Enzyme-Inhibitor Pre-incubation : In a 96-well microplate, combine 140 μL of phosphate buffer, 20 μL of test compound, 20 μL of AChE (0.22 U/mL), and 10 μL of DTNB (5,5'-dithiobis(2-nitrobenzoic acid), 3 mM). Incubate at 25 °C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site (specifically Trp84) before the substrate is introduced. DTNB is added early to establish a stable background absorbance baseline.

-

-

Reaction Initiation : Add 10 μL of acetylthiocholine iodide (ATCI, 15 mM) to all wells.

-

Causality: ATCI acts as the synthetic substrate. Its cleavage by AChE produces thiocholine, which immediately reacts with DTNB.

-

-

Kinetic Readout : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Causality: Kinetic measurement (rate of color formation) is far more accurate than endpoint measurement, as it mitigates background absorbance artifacts from the colored chalcone hybrids.

-

-

Self-Validation & Quality Control : Include a positive control (e.g., Donepezil) and a negative control (vehicle only). Calculate the Z'-factor.

-

Causality: A Z'-factor > 0.5 confirms the assay has a large dynamic range and low data variance, proving the protocol's trustworthiness.

-

Self-validating Ellman's assay workflow for AChE inhibition.

Conclusion

The 7-methylbenzofuran scaffold is a highly versatile and privileged structure in medicinal chemistry. By understanding the causality behind its synthetic assembly—such as the Lewis acid-mediated regioselective cascade—and its precise pharmacophore mapping against targets like AChE and kinase ATP-binding sites, drug development professionals can rationally design next-generation therapeutics. The integration of robust, self-validating biological assays ensures that the translation from chemical synthesis to biological efficacy is both accurate and reproducible.

References

-

Beaudry, C. M., et al. "Regioselective Synthesis of Benzofuranones and Benzofurans". Journal of Organic Chemistry, Oregon State University. URL:[Link]

-

ResearchGate . "Design of benzofuran–chalcone hybrids for the treatment of AD". URL:[Link]

-

Anticancer Research . "Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents". URL: [Link]

Sources

The Privileged Scaffold: History, Synthesis, and Pharmacological Discovery of Substituted Benzofuran Carboxylates

Executive Summary

In the realm of medicinal chemistry, the benzofuran ring system stands as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Since the first synthesis of the benzofuran core by Perkin in 1870, the structural evolution of these molecules has transitioned from the extraction of natural products to the rational design of highly functionalized synthetic libraries 1. Among these, substituted benzofuran carboxylates (specifically 2-carboxylates and 3-carboxylates) have emerged as critical active pharmaceutical ingredients (APIs) and versatile synthetic intermediates. This technical guide explores the historical discovery, target mechanisms, and self-validating synthetic protocols of this essential chemical class.

Historical Context and Scaffold Evolution

Historically, the discovery of bioactive benzofurans was driven by the isolation of natural products such as cicerfuran (antifungal) and ailanthoidol (antiviral) [[1]](). However, the modern era of drug discovery relies on the systematic functionalization of the benzofuran core. The introduction of a carboxylate moiety at the C2 or C3 position fundamentally alters the electronic distribution and hydrogen-bonding capacity of the molecule, enabling it to act as a bioisostere for endogenous anions or phosphate groups 2.

Workflow of benzofuran carboxylate drug discovery from natural scaffolds to lead optimization.

Pharmacological Mechanisms and Target Interactions

The pharmacological versatility of benzofuran carboxylates is driven by their ability to modulate distinct biochemical pathways. As an application scientist, understanding the causality behind these interactions is paramount for rational drug design.

A. Ion Channel Modulation (CLC-Ka Inhibition)

Benzofuran carboxylic acids are among the most potent non-peptidic inhibitors of the CLC-Ka chloride ion channel. The mechanistic causality relies on the carboxylate group acting as an anion mimic, anchoring the molecule within the chloride-binding pocket. Compounds like MT-189 utilize a conformationally restricted, twisted noncoplanar biaryl structure to provide the steric bulk necessary to occlude the channel pore, thereby inhibiting chloride transport and offering potential treatments for renal and cardiovascular disorders 3.

B. Oncology and NF-κB Pathway Inhibition

Substituted benzofuran-2-carboxylic acid N-phenylamides exhibit potent anticancer activity by inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. Structure-activity relationship (SAR) analyses dictate that incorporating substituents with a positive mesomeric (+M) effect (e.g., hydroxyl groups) alongside hydrophobic moieties on the N-phenyl ring significantly potentiates cytotoxicity against human cancer cell lines (such as ACHN, HCT15, and PC-3) by preventing NF-κB translocation to the nucleus 4.

Furthermore, the strategic introduction of halogens (bromine or chlorine) into the benzofuran scaffold directly increases intracellular reactive oxygen species (ROS), leading to targeted apoptosis in tumor cells without profound toxicity to normal tissue. Halogenated derivatives of methyl 1-benzofuran-3-carboxylate have also been identified as selective inhibitors of the polo-box domain of polo-like kinase 1 (PLK1-PBD) [[5]]().

C. Fragment-Based Lead Discovery (FBLD)

In FBLD, benzofuran carboxylates frequently emerge as high-quality hits. For instance, in targeting Mycobacterium tuberculosis pantothenate synthetase, biophysical screening (Thermal shift, NMR, ITC) validated a benzofuran carboxylate fragment. Crystallographic data revealed that the carboxylate group overlaps precisely with the α-phosphate of ATP, forming critical hydrogen bonds with the His47 side chain and the main-chain NH of Met40 2.

Mechanism of CLC-Ka chloride channel inhibition by benzofuran carboxylate derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological activity and mechanistic targets of key substituted benzofuran carboxylate derivatives based on recent pharmacological evaluations.

| Compound Scaffold | Primary Target / Activity | Key Substituent Effects | Reference |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB (Anticancer) | Hydroxyl group (+M effect) enhances cytotoxicity against human cancer cell lines at low micromolar concentrations. | 4 |

| Aryl-substituted benzofuran carboxylic acid (MT-189) | CLC-Ka Chloride Channel | Twisted biaryl conformation and carboxylate anion mimicry drive homolog selectivity and potent inhibition. | 3 |

| N-(4-benzoylphenyl)benzofuran-2-carboxamide | Lipoprotein Lipase (Hypolipidemic) | Benzoylphenyl substitution mimics fibrate-like lipid-lowering activity, reducing triglyceride levels. | 6 |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | NMDA Receptor (Neuroprotective) | Methoxy substitution at C7 provides significant antioxidant and neuroprotective effects against NMDA toxicity. | 7 |

| Halogenated methyl 1-benzofuran-3-carboxylates | PLK1-PBD (Anticancer) | Bromine/Chlorine introduction significantly increases intracellular ROS and targeted cytotoxicity. | 5 |

Self-Validating Synthetic Methodologies

To synthesize functionalized benzofuran-2-carboxamides, traditional methods often utilize thionyl chloride (SOCl₂) to generate an acyl chloride intermediate 6. However, this approach requires rigorous anhydrous conditions and can lead to unwanted side reactions.

As a superior alternative, the following protocol utilizes 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) 7. CDI facilitates a milder activation of the carboxylic acid by forming an active acylimidazole intermediate. Causality & Validation: This method is intrinsically self-validating; the stoichiometric release of CO₂ gas provides immediate, real-time visual confirmation of successful mixed anhydride formation.

Protocol: Synthesis of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides

-

Substrate Activation: Dissolve 1.0 mmol of 7-methoxy-2-benzofuran-carboxylic acid in 5.0 mL of anhydrous THF under an inert nitrogen atmosphere. Add 1.5 mmol of N,N'-carbonyldiimidazole (CDI) in a single portion 7.

-

Visual Validation Checkpoint: Observe the reaction mixture for effervescence (CO₂ evolution). Stir at room temperature for 1 hour to ensure complete formation of the active acylimidazole intermediate.

-

Amidation: Introduce 1.5 mmol of the desired substituted aniline to the activated mixture. Stir continuously for 12–14 hours at room temperature 7. The extended duration ensures complete conversion of electronically deactivated or sterically hindered anilines.

-

Quenching and Extraction: Concentrate the mixed solution under reduced pressure to remove the THF solvent. Acidify the resulting residue with 6 N HCl. Rationale: Acidification quenches unreacted CDI and protonates unreacted aniline, driving them into the aqueous phase. Extract the target amide with ethyl acetate (3 x 15 mL) 7.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate in vacuo.

-

Analytical Validation: Confirm structural integrity using FT-IR (verifying the characteristic amide carbonyl stretch at ~1646 cm⁻¹) and ¹H NMR (verifying the disappearance of the carboxylic acid proton and the appearance of the distinct amide N-H singlet) 7.

Self-validating synthetic workflow for substituted benzofuran-2-carboxamides using CDI activation.

Conclusion

Substituted benzofuran carboxylates represent a highly tunable chemical space with profound implications across oncology, neurology, and cardiovascular medicine. By leveraging self-validating synthetic pathways like CDI-mediated amidation and utilizing structure-based design principles, researchers can continue to exploit this privileged scaffold to discover next-generation therapeutics.

References

-

[7] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - National Institutes of Health (NIH).7

-

[6] The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate - Taylor & Francis. 6

-

[4] Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - National Institutes of Health (NIH).4

-

[5] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI.5

-

[3] A selective class of inhibitors for the CLC-Ka chloride ion channel - National Institutes of Health (NIH). 3

-

[2] Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - Proceedings of the National Academy of Sciences (PNAS). 2

Sources

- 1. Methyl 6-bromobenzofuran-4-carboxylate | Benchchem [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. A selective class of inhibitors for the CLC-Ka chloride ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Empirical Solubility Profile of Methyl 7-methylbenzofuran-2-carboxylate in Organic Solvents

Executive Summary

Methyl 7-methylbenzofuran-2-carboxylate (CAS: 857274-28-3) is a highly versatile bicyclic heteroaromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. As a solid compound with a molecular weight of 190.20 g/mol , its processing, purification (via crystallization), and formulation depend entirely on a rigorous understanding of its phase behavior in various liquid media[1]. This technical guide elucidates the thermodynamic solubility profile of Methyl 7-methylbenzofuran-2-carboxylate across diverse organic solvents, detailing the intermolecular causality behind its solvation and providing a self-validating experimental protocol for empirical quantification.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of Methyl 7-methylbenzofuran-2-carboxylate, one must first deconstruct its molecular architecture. The compound consists of three distinct domains that dictate its intermolecular interactions:

-

The Benzofuran Core: A planar, electron-rich, fused bicyclic system that is highly hydrophobic. It readily engages in

stacking and London dispersion forces. -

The Methyl Ester Group (C-2 position): Introduces a strong localized dipole. Crucially, it acts as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen, but provides zero Hydrogen Bond Donors (HBD = 0)[2].

-

The Methyl Group (C-7 position): Adds steric bulk and increases the overall lipophilicity (LogP) of the molecule compared to unsubstituted benzofurans.

Because the molecule lacks hydrogen bond donors, it cannot self-associate via hydrogen bonding in the crystal lattice. However, the lattice energy is stabilized by strong

Fig 1. Solvation mechanisms and resulting solubility profiles across different solvent classes.

Quantitative Solubility Profile

Based on the physicochemical behavior of structurally analogous benzofuran-2-carboxylate esters[4], the quantitative solubility profile of Methyl 7-methylbenzofuran-2-carboxylate at standard ambient temperature (25°C) is summarized below.

| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 50.0 | Strong dispersion forces; dipole-induced dipole interactions with the aromatic core. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.70 | > 30.0 | Intense dipole-dipole interactions; high solvent cavity energy is offset by solute-solvent affinity. |

| Aprotic Polar | Ethyl Acetate (EtOAc) | 6.02 | 20.0 - 35.0 | "Like-dissolves-like" structural affinity between the solvent and the solute's methyl ester group. |

| Protic Polar | Ethanol (EtOH) | 24.50 | 10.0 - 20.0 | Hydrogen bond donation from the solvent's hydroxyl group to the solute's ester carbonyl oxygen. |

| Non-Polar | Hexane | 1.89 | < 5.0 | Weak dispersion forces insufficient to overcome the solid-state crystal lattice energy. |

| Aqueous | Water | 80.10 | < 0.1 | Hydrophobic exclusion; inability of the solute to disrupt the strong water-water hydrogen bond network[3]. |

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade thermodynamic solubility data for Methyl 7-methylbenzofuran-2-carboxylate, kinetic methods (like solvent-shift assays) must be avoided due to the risk of supersaturation. Instead, the Isothermal Shake-Flask Method paired with HPLC-UV is the gold standard.

This protocol is designed as a self-validating system : by analyzing both the liquid supernatant and the residual solid pellet, the scientist ensures that the measured concentration reflects the true thermodynamic equilibrium of the original polymorph, ruling out hidden phase transformations (e.g., solvate formation) that would otherwise invalidate the data.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspensions

-

Action: Add an excess amount of Methyl 7-methylbenzofuran-2-carboxylate (e.g., 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

-

Causality: An excess of solid must be visibly present to ensure the solution can reach thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached.

Step 2: Isothermal Equilibration

-

Action: Place the vials in a thermostatic shaking incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

-

Causality: 48 hours of continuous agitation provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to true thermodynamic equilibrium.

Step 3: Phase Separation

-

Action: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at exactly 25.0 °C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Retain the solid pellet.

-

Causality: Centrifugation followed by micro-filtration prevents sub-micron undissolved particulates from entering the analytical sample, which would artificially inflate the apparent solubility reading.

Step 4: Quantitative Analysis (HPLC-UV)

-

Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (typically at 254 nm, corresponding to the benzofuran chromophore). Quantify against a 5-point calibration curve of Methyl 7-methylbenzofuran-2-carboxylate prepared in a highly soluble solvent (e.g., Acetonitrile).

-

Causality: HPLC-UV is utilized instead of gravimetric analysis to provide chemical specificity. It ensures that any potential degradation products formed during the 48-hour equilibration are not falsely quantified as intact solute.

Step 5: Solid-Phase Verification (The Validation Step)

-

Action: Dry the retained solid pellet under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Compares the post-equilibration crystal structure to the raw API. If the XRPD pattern shifts, it indicates the compound formed a solvate or transformed into a different polymorph, meaning the recorded solubility applies to the new phase, not the original material.

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development & Chemical Synthesis

Understanding the solubility profile of Methyl 7-methylbenzofuran-2-carboxylate is not merely an academic exercise; it drives critical decisions in pharmaceutical development[2]:

-

Reaction Media Selection: For downstream functionalization (e.g., electrophilic aromatic substitution or cross-coupling), high-solubility aprotic solvents like DCM or DMF are preferred to maintain homogeneous reaction conditions and maximize reaction kinetics.

-

Anti-Solvent Crystallization: The stark contrast in solubility between DCM (freely soluble) and Hexane (sparingly soluble) makes this solvent/anti-solvent pair ideal for purifying the compound via crystallization. The compound can be dissolved in a minimal volume of DCM, followed by the slow addition of Hexane to induce controlled nucleation and crystal growth.

-

Assay Development: For in vitro biological testing, stock solutions are typically prepared in DMSO due to its high solubilizing power (>30 mg/mL) and miscibility with aqueous assay buffers, preventing premature precipitation when introduced to biological media.

References

Sources

Methodological & Application

Rap-Stoermer condensation method for 7-methylbenzofuran synthesis

Title: Application Note: High-Yield Synthesis of 7-Methylbenzofuran Derivatives via the Rap-Stoermer Condensation

Executive Summary & Scientific Context

Benzofuran scaffolds, particularly 7-methylbenzofurans, are privileged pharmacophores in medicinal chemistry. They are frequently utilized in the development of Alzheimer's disease therapeutics (e.g.,

This application note details a modernized, green-chemistry approach to the Rap-Stoermer synthesis of 2-benzoyl-7-methylbenzofuran (a representative 7-methylbenzofuran target) using a solvent-free, solid-supported KF/Al

Mechanistic Causality: The Rap-Stoermer Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The Rap-Stoermer condensation is not a single reaction, but a base-mediated cascade:

-

O-Alkylation (

) : The base deprotonates the phenolic hydroxyl of 3-methylsalicylaldehyde. The resulting phenoxide acts as a nucleophile, displacing the halide of the -

Intramolecular Aldol Condensation : The basic environment promotes the enolization of the newly introduced ketone. The enolate attacks the adjacent aldehyde carbon, forming a cyclic alkoxide intermediate[5].

-

Dehydration : Elimination of water drives the aromatization of the furan ring, providing the thermodynamically stable benzofuran[2].

Causality in Catalyst Selection: Traditional methods using refluxing ethanol and K

Figure 1: Mechanistic cascade of the Rap-Stoermer condensation.

Quantitative Data & Optimization

The selection of the base and solvent drastically impacts the reaction kinetics and yield. Table 1 summarizes the optimization landscape for the synthesis of benzofuran derivatives via the Rap-Stoermer method.

Table 1: Comparative Analysis of Rap-Stoermer Reaction Conditions

| Catalyst / Base | Solvent System | Temperature | Time | Yield (%) | Environmental Impact | Ref |

| K | Ethanol | 78 °C (Reflux) | 8–12 h | 45–60 | Moderate (VOCs) | [4] |

| Triethylamine (TEA) | Neat (Solvent-Free) | 130 °C | 2–4 h | 81–97 | Low | [5] |

| [Bmim]BF | Ionic Liquid | 25 °C | 3–5 h | 88–94 | Low (Recyclable) | [6] |

| KF/Al | Solvent-Free | 25 °C | 1–2 h | 85–92 | Very Low | [4] |

Conclusion: The KF/Al

Experimental Protocol: Synthesis of 2-Benzoyl-7-methylbenzofuran

This protocol is designed as a self-validating system. Built-in checkpoints ensure that the researcher can verify the success of intermediate stages before proceeding to downstream steps.

Figure 2: Experimental workflow for the solvent-free Rap-Stoermer condensation.

Reagents and Equipment

-

3-Methylsalicylaldehyde (1.0 mmol, 136.15 mg)

-

Phenacyl bromide (1.0 mmol, 199.05 mg)

-

KF/Al

O -

Agate mortar and pestle (for mechanochemical activation)

-

Ethyl acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology

Step 1: Catalyst Preparation (If not commercially available)

-

Dissolve 4.0 g of anhydrous KF in 20 mL of distilled water.

-

Add 6.0 g of neutral Al

O -

Evaporate the water under reduced pressure at 60 °C, then activate the resulting powder at 120 °C for 4 hours. Causality: Thermal activation removes adsorbed water, ensuring the basic sites on the alumina are exposed and preventing premature hydrolysis of the phenacyl bromide[4].

Step 2: Mechanochemical Reaction Assembly

-

Transfer 3-methylsalicylaldehyde (1.0 mmol) and phenacyl bromide (1.0 mmol) into an agate mortar.

-

Add 500 mg of the activated KF/Al

O -

Grind the mixture thoroughly at room temperature (25 °C) for 1 to 2 hours. Self-Validating Checkpoint 1: The mixture will undergo a noticeable color change (typically turning deep yellow/orange) within the first 10 minutes. This visual cue confirms the deprotonation of the phenol and the generation of the highly conjugated phenoxide intermediate.

Step 3: Reaction Monitoring

-

After 1 hour, take a micro-aliquot (~5 mg) of the solid mixture, suspend it in 0.5 mL EtOAc, and spot it on a TLC plate (Hexanes:EtOAc 8:2). Self-Validating Checkpoint 2: The disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) and the appearance of a new, less polar spot confirms the completion of the cascade. If the intermediate O-alkylated ether is visible (middle polarity), continue grinding to force the dehydration step.

Step 4: Workup and Extraction

-

Transfer the solid mixture from the mortar to a sintered glass funnel.

-

Wash the solid catalyst thoroughly with ethyl acetate (3

15 mL). -

Filter under vacuum. The solid KF/Al

O -

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to Hexanes:EtOAc (9:1).

-

Pool the product-containing fractions and evaporate to yield pure 2-benzoyl-7-methylbenzofuran.

Analytical Validation Standards

To ensure scientific integrity, the synthesized 7-methylbenzofuran derivative must be validated against the following spectroscopic benchmarks:

-

FT-IR Spectroscopy : Look for a strong absorption band at ~1640–1650 cm

corresponding to the conjugated carbonyl (C=O) stretch. The broad -OH stretch (~3300 cm -

H NMR (300/400 MHz, CDCl

-

Critical Marker: The disappearance of the aldehyde proton signal at

~10.0 ppm. -

Furan Ring Marker: A distinct singlet at

~7.50–7.70 ppm corresponding to the C3-H proton of the newly formed furan ring[6]. -

Methyl Group: A singlet integrating to 3H at

~2.50–2.60 ppm, confirming the intact 7-methyl substitution.

-

-

Mass Spectrometry (HRMS) : The molecular ion peak [M+H]

should match the calculated exact mass for C

References

-

[1] Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans. PubMed/NIH. URL:

-

[2] Research advances in the Rap-Stoermer reaction. ResearchGate. URL:

-

[3] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC/NIH. URL:

-

[4] An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3. Iranian Chemical Society. URL:

-

[5] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. URL:

-

[6] A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media. Chemistry & Biology Interface. URL:

Sources

- 1. Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ics-ir.org [ics-ir.org]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

Troubleshooting & Optimization

Troubleshooting cyclization failures in benzofuran ester synthesis

Welcome to the Technical Support Center for Benzofuran Synthesis. The benzofuran core is a privileged scaffold in drug discovery, present in numerous approved therapeutics such as Amiodarone and Darifenacin. However, synthesizing benzofuran-2-carboxylates and their derivatives often presents significant cyclization bottlenecks, ranging from incomplete dehydration to poor regioselectivity.

This guide is engineered for research scientists and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic causality behind experimental failures, providing field-proven, self-validating protocols to rescue stalled reactions.

Diagnostic Workflow: Identifying Your Cyclization Bottleneck

Before adjusting equivalents or temperatures, it is critical to map your failure mode to the specific mechanistic pathway of your reaction.

Diagnostic workflow for identifying and resolving common benzofuran ester cyclization failures.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I isolating uncyclized intermediates during the synthesis of ethyl benzofuran-2-carboxylates from 2-hydroxybenzophenones and ethyl bromoacetate?

Causality: Using weak bases or non-polar solvents (e.g., NaH in dry toluene) often stalls the reaction at the O-alkylation stage, leading to a mixture of uncyclized phenoxyacetates and partially dehydrated dihydrobenzofurans. The secondary cyclization requires sufficient nucleophilicity of the enolate generated from the intermediate, which is poorly stabilized in non-polar media.

Solution: Switch to a one-pot condensation-cyclization using sodium ethoxide (NaOEt) in refluxing absolute ethanol. The basic conditions and protic solvent stabilize the transition state, facilitating both the initial O-alkylation and the subsequent intramolecular aldol-type cyclization/dehydration in a single step[1]. Alternatively, for o-alkynylphenol substrates, utilizing

Q2: My tandem Sonogashira coupling/cyclization of o-iodophenols with terminal alkynes is stalling. What is the mechanistic cause?

Causality: While a Palladium catalyst alone can successfully drive the initial cross-coupling, the subsequent 5-endo-dig cyclization requires electrophilic activation of the alkyne. Without proper activation, the alkyne is not sufficiently electrophilic for the intramolecular attack by the phenolic oxygen.

Solution: Incorporate Copper(I) iodide (CuI) as a co-catalyst. CuI not only facilitates the initial transmetalation in the Sonogashira coupling but also acts as a crucial

Q3: When performing an acid-catalyzed cyclization of acetals to form benzofurans, I am getting the wrong regioisomer. How can I predict and control this? Causality: Regioselectivity in polyphosphoric acid (PPA) catalyzed cyclization of acetals is governed by the activation energy of the nucleophilic addition of the phenyl ring to the oxonium ion intermediate. Simple HOMO predictions are often misleading if the HOMO and HOMO-1 energy levels are nearly degenerate (e.g., a difference of only ~0.18 eV). The cyclization will thermodynamically favor the pathway with the lower activation energy[4]. Solution: Conduct Quantum Mechanical (QM) modeling to calculate the reaction energy profiles for both competition pathways rather than relying solely on static HOMO/13C NMR predictions. A difference as small as 0.94 kcal/mol in activation energy at 110 °C can shift the product ratio from 1:1 to 1:5[4].

Quantitative Data: Optimization Parameters

The following table summarizes optimized parameters for overcoming specific cyclization barriers, derived from validated literature methodologies.

| Substrate Type | Reaction Pathway | Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| o-alkynylphenol | Base-Promoted | DMF | 60 | 88 | Strong base in polar aprotic solvent ensures complete deprotonation for intramolecular attack[2]. | |

| 2-hydroxybenzophenone | Condensation-Cyclization | NaOEt | EtOH | Reflux | >90 | Basic conditions drive both O-alkylation and subsequent dehydration in a single pot[1]. |

| o-iodophenol + alkyne | Sonogashira/Cyclization | 80 | 84-91 | CuI acts as a | ||

| Acetal | Acid-Catalyzed | Polyphosphoric Acid | Neat | 110 | N/A | High temperature provides the thermodynamic energy required to overcome the ~10 kcal/mol activation barrier[4]. |

Self-Validating Experimental Protocol

To ensure reproducibility and prevent intermediate buildup, utilize the following self-validating methodology for the One-Pot Base-Promoted Cyclization of Ethyl Benzofuran-2-Carboxylates .

Mechanistic pathway of base-promoted one-pot condensation-cyclization of benzofuran esters.

Step 1: Reagent Preparation & Setup

-

Action: Dissolve the substituted 2-hydroxybenzophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Absolute ethanol is chosen over toluene to stabilize the polar transition states during the aldol-type condensation.

-

Validation Check 1: Ensure the ethanol is strictly anhydrous (Karl Fischer titration < 100 ppm) prior to use. Excess moisture will lead to competitive hydrolysis of the ethyl bromoacetate and the final ester product.

Step 2: Base Addition & Condensation

-

Action: Add Sodium Ethoxide (NaOEt) (2.5 eq) portion-wise at 0 °C to control the initial exotherm, then heat the reaction mixture to reflux.

-

Causality: NaOEt acts as both the base for the initial O-alkylation and the catalyst for the subsequent intramolecular cyclization.

-

Validation Check 2 (In-Process): At

hours, run TLC (Hexane:EtOAc 4:1). The intermediate (O-alkylated phenoxyacetate) should be completely consumed. If a dual-spot pattern persists, the base has been depleted by side reactions; spike the mixture with an additional 0.5 eq of NaOEt.

Step 3: Dehydration & Aromatization

-

Action: Maintain reflux for an additional 4 hours to drive the dehydration of the 3-hydroxy-2,3-dihydrobenzofuran intermediate.

-

Validation Check 3: Pull an aliquot for LCMS analysis. The mass spectrum must show the loss of water (-18 Da) from the intermediate mass, confirming full aromatization to the benzofuran core.

Step 4: Workup and Isolation

-

Action: Cool the reaction to room temperature, quench with saturated aqueous

, extract with EtOAc, dry over -

Validation Check 4 (Final):

H NMR (

References

Sources

Technical Support Center: Advanced Strategies for 7-Methyl Substituted Benzofuran Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-methyl substituted benzofurans. The steric hindrance imposed by the C7-methyl group presents a significant, yet surmountable, challenge in modern synthetic chemistry. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to solve problems rationally and efficiently in your own laboratory settings.

The Core Challenge: Steric Hindrance at the C7-Position

The primary difficulty in synthesizing 7-methyl substituted benzofurans arises from the steric bulk of the methyl group, which is positioned ortho to one of the key reaction centers (typically C7a or C2) involved in the crucial ring-forming step. This steric congestion can impede the approach of catalysts, reagents, and coupling partners, leading to low yields, slow reaction times, or complete reaction failure.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the synthesis of 7-methyl substituted benzofurans.

Question 1: My Palladium-catalyzed Sonogashira coupling to form the o-alkynylphenol precursor is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer: This is a classic issue where the oxidative addition step of the catalytic cycle is being severely hindered by the 7-methyl group. The palladium catalyst, coordinated with its ligands, is too bulky to efficiently insert into the carbon-halide bond adjacent to the methyl group.

Troubleshooting Steps:

-

Switch to Bulky, Electron-Rich Monophosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ specialized ligands designed for sterically demanding substrates.[1]

-

Why it works: Bulky "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) promote the formation of a highly reactive, low-coordinate 12-electron Pd(0) species.[2] This less-crowded catalyst is better able to approach the hindered reaction site. The electron-rich nature of these ligands also increases the electron density on the palladium center, which accelerates the rate of oxidative addition.[3]

-

-

Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation is particularly effective for rapidly and uniformly heating the reaction, often leading to dramatically improved yields and shorter reaction times with hindered substrates.[4][5]

-

Use a More Reactive Halide: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[6] If you are using an aryl bromide or chloride, switching to the corresponding aryl iodide will significantly accelerate the oxidative addition step and may be sufficient to achieve a good yield.

-

Consider a Copper-Free Protocol: While traditional Sonogashira coupling uses a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling) side products. Copper-free conditions, often paired with a suitable palladium catalyst and base, can provide a cleaner reaction profile.[7]

Question 2: The final intramolecular cyclization of my o-alkynylphenol precursor is not working. What should I try?

Answer: The cyclization to form the benzofuran ring, often a 5-endo-dig cyclization, can be sterically disfavored. The ortho-methyl group can restrict the necessary rotation and alignment of the alkyne and phenol groups for the ring-closing event to occur.

Troubleshooting Steps:

-

Change the Catalyst System:

-

Palladium/Copper: For tandem Sonogashira/cyclization reactions, the choice of palladium catalyst and ligands remains critical.[8][9]

-

Gold or Platinum Catalysis: Carbophilic gold(I) or platinum(II) catalysts are excellent at activating alkynes towards nucleophilic attack. They can be more effective than palladium for the cyclization step itself.

-

Base-Mediated Cyclization: In some cases, a strong, non-nucleophilic base (e.g., KOt-Bu, NaH) in a polar aprotic solvent (like DMF or DMSO) can be sufficient to deprotonate the phenol and induce cyclization without a transition metal catalyst.

-

-

Solvent and Temperature Optimization: The transition state for cyclization is polar. Switching to a more polar solvent can help stabilize this transition state and accelerate the reaction. As with coupling reactions, increasing the temperature is a valid strategy to provide the energy needed to overcome the steric barrier.

In-Depth Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

The synthesis of 7-methyl substituted benzofurans often relies on a key C-C bond formation step, such as a Suzuki or Sonogashira coupling, followed by cyclization. Success hinges on optimizing this initial coupling.

Data-Driven Ligand Selection for Suzuki Coupling

When faced with a sterically hindered Suzuki coupling, ligand choice is the most critical parameter. The data below illustrates the dramatic effect of ligand selection on the yield of a model reaction.

Table 1: Ligand Performance in a Sterically Hindered Suzuki Coupling Reaction: 2-bromo-3-methylanisole with 2,4,6-triisopropylphenylboronic acid. Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, Toluene, 110°C, 12h.

| Ligand | Structure | Type | Yield (%) | Rationale for Performance |

| PPh₃ | Triphenylphosphine | Standard Monophosphine | < 5% | Insufficiently bulky and electron-donating to overcome the high steric barrier. |

| SPhos | Buchwald Ligand | Bulky, Electron-Rich | 85% | Excellent balance of steric bulk to promote a monoligated active species and high electron density to accelerate oxidative addition.[10] |

| XPhos | Buchwald Ligand | Very Bulky, E-Rich | 92% | The increased steric bulk over SPhos can be even more effective for extremely hindered substrates.[1] |

| PCy₃ | Tri(cyclohexyl)phosphine | Bulky, Electron-Rich | 65% | Good performance, but generally less effective than specialized biarylphosphine ligands for these challenging couplings. |

Protocol: Optimized Sonogashira Coupling for a 7-Methylbenzofuran Precursor

This protocol provides a robust starting point for the synthesis of a 2-alkynyl-3-methylphenol, a key intermediate for 7-methylbenzofuran.

Materials:

-

2-Iodo-3-methylphenol (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) Iodide (CuI) (4 mol%)

-

XPhos (4.5 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Toluene, degassed (0.2 M)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-iodo-3-methylphenol, PdCl₂(PPh₃)₂, CuI, and XPhos.

-

Evacuate and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.

-

Add Solvents and Reagents: Under a positive pressure of inert gas, add degassed toluene, degassed triethylamine, and finally the terminal alkyne via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Note: For particularly stubborn substrates, microwave heating at 120-140 °C for 30-60 minutes may be required.[4]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Why this protocol works: The combination of a highly reactive aryl iodide with a specialized bulky ligand (XPhos) and elevated temperature creates conditions sufficient to overcome the steric barrier to oxidative addition, which is the key challenge in this transformation.[1][6]

Alternative Strategies & Workflow

If standard cross-coupling and cyclization methods fail, it may be necessary to rethink the synthetic approach entirely.

-

Build the Benzene Ring Last: Instead of starting with a substituted phenol, consider strategies that construct the benzene ring onto an existing furan. For example, a Diels-Alder reaction between a substituted 2-pyrone and a nitroalkene can be used to build a highly substituted benzene ring, which can then be further elaborated to the benzofuranone.[11] This approach completely bypasses the steric issues of working on a pre-built substituted benzene ring.

-

Substituent Migration Reactions: Recent advances have shown that functional groups on a phenol ring can be induced to migrate under specific conditions.[12][13] It might be possible to synthesize a different, less-hindered isomer and then trigger a rearrangement to obtain the desired 7-methyl product. This is an advanced strategy but offers a novel solution to a classic problem.

By understanding the root causes of reaction failures and systematically applying the troubleshooting steps and alternative strategies outlined in this guide, you can significantly improve your success rate in the challenging but rewarding synthesis of 7-methyl substituted benzofurans.

References

-

Cacchi, S., & Fabrizi, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

-

Kaur, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Bhargava, G., et al. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. [Link]

-

Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]

-

Wikipedia. (2023). Larock indole synthesis. Wikipedia. [Link]

-

More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Reddy, B. P., et al. (2022). Benzofuran Synthesis via Palladium–Copper-Based Catalyst. In A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Ono, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Sliwa, W., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. [Link]

-

Li, J. H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6054–6057. [Link]

-

Wang, Y., et al. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. [Link]

-

Vantourout, J. C., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]

-

Hudlicky, T., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC. [Link]

-

Movassaghi, M., et al. (2010). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]

-

Watson, D. A., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

-

Wikipedia. (2023). Gassman indole synthesis. Wikipedia. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6312. [Link]

-

Reddy, M. S., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]

-

Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Ceylan, S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org. [Link]

-

Colacot, T. J., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Li, X., et al. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]

-

SynArchive. (n.d.). Gassman Indole Synthesis. SynArchive. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Yilmaz, I. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University. [Link]

-

Gribble, G. (2016). Gassman Indole Synthesis. ResearchGate. [Link]

-

Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Pratap, R., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]

-

Unacademy. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. YouTube. [Link]

-

Colacot, T. J. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Pratap, R., et al. (2024). Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. [Link]

-

Pratap, R., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]

-

Gaonkar, S. L., & Dwarakanath, S. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Tokyo University of Science. [Link]

Sources

- 1. jmcct.com [jmcct.com]

- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 12. Breakthrough in benzofuran synthesis: New method enables complex molecule creation | EurekAlert! [eurekalert.org]

- 13. Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation | Tokyo University of Science [tus.ac.jp]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of Methyl 7-methylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzofuran derivatives are a cornerstone, valued for their diverse biological activities and photochemical properties. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose. This guide provides an in-depth, field-proven interpretation of the ¹H NMR spectrum of a key benzofuran derivative, Methyl 7-methylbenzofuran-2-carboxylate, and compares it with relevant analogues to provide a comprehensive understanding of its spectral features.

Predicted ¹H NMR Spectrum of Methyl 7-methylbenzofuran-2-carboxylate

The structure of Methyl 7-methylbenzofuran-2-carboxylate presents a unique arrangement of protons, each with a distinct chemical environment that is reflected in its ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, a detailed prediction of the spectrum in a standard solvent like CDCl₃ is presented below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.3 - 7.5 | Singlet (s) | N/A | 1H |

| H-4 | ~ 7.4 - 7.6 | Doublet (d) | ~ 7.5 - 8.0 | 1H |

| H-5 | ~ 7.0 - 7.2 | Triplet (t) | ~ 7.5 - 8.0 | 1H |

| H-6 | ~ 7.1 - 7.3 | Doublet (d) | ~ 7.5 - 8.0 | 1H |

| -COOCH₃ | ~ 3.9 - 4.0 | Singlet (s) | N/A | 3H |

| 7-CH₃ | ~ 2.5 - 2.6 | Singlet (s) | N/A | 3H |

Causality Behind the Spectral Assignments

Understanding the "why" behind the predicted chemical shifts and multiplicities is crucial for accurate spectral interpretation. The electronic environment of each proton dictates its resonance frequency.

-

The Furan Proton (H-3): This proton is situated on the electron-rich furan ring and is adjacent to the electron-withdrawing methyl ester group. This deshielding effect, combined with its vinylic character, places its resonance downfield, likely as a sharp singlet due to the absence of adjacent protons for coupling. In the parent methyl benzofuran-2-carboxylate, this proton is also observed as a singlet in a similar region[1][2].

-

The Aromatic Protons (H-4, H-5, H-6): These three protons form a coupled spin system on the benzene ring.

-

H-4: This proton is ortho to the oxygen of the furan ring, which exerts a deshielding effect, placing it furthest downfield among the aromatic protons. It appears as a doublet due to ortho-coupling with H-5.

-

H-5: This proton is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift is influenced by both neighboring protons.

-

H-6: This proton is ortho to the electron-donating methyl group at position 7, which causes a slight shielding effect compared to H-4. It appears as a doublet due to ortho-coupling with H-5.

-

-

The Methyl Ester Protons (-COOCH₃): The protons of the methyl ester group are in a highly deshielded environment due to the adjacent carbonyl and oxygen atoms. This results in a characteristic singlet in the 3.9-4.0 ppm region[3].

-

The 7-Methyl Protons (7-CH₃): Protons of a methyl group attached to an aromatic ring typically resonate in the 2.3-2.7 ppm range. This upfield shift, relative to the aromatic and ester protons, is expected. The signal will be a singlet as there are no adjacent protons to couple with. The parent compound, 7-methylbenzofuran, provides a reference for the chemical shift of this methyl group[4][5].

Comparative Analysis: The Influence of Substituents

To truly appreciate the ¹H NMR spectrum of Methyl 7-methylbenzofuran-2-carboxylate, it is instructive to compare it with its parent structures and other derivatives.

Comparison with 7-Methylbenzofuran

In 7-methylbenzofuran, the absence of the electron-withdrawing methyl ester at the 2-position leads to a more shielded furan ring proton (H-2) and a different pattern for the aromatic protons[4][5]. The presence of the ester group in our target molecule significantly deshields the furan proton (H-3) and influences the chemical shifts of the nearby aromatic protons.

Comparison with Methyl benzofuran-2-carboxylate

This analogue lacks the 7-methyl group. Its ¹H NMR spectrum would show a more complex aromatic region, likely with four distinct protons. The absence of the electron-donating 7-methyl group would result in slightly different chemical shifts for the aromatic protons compared to our target molecule[1][2].

Comparison with Other Substituted Benzofurans

Data from more complex benzofuran derivatives, such as Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate, further illustrate the impact of various functional groups on the proton chemical shifts[3]. For instance, the presence of strongly electron-donating methoxy groups would shift the corresponding aromatic protons to a higher field (more shielded).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is essential for obtaining reliable NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified Methyl 7-methylbenzofuran-2-carboxylate.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Proton Relationships

The following diagram illustrates the key proton environments in Methyl 7-methylbenzofuran-2-carboxylate.

Caption: Proton environments and coupling in Methyl 7-methylbenzofuran-2-carboxylate.

References

-

PubChem. 7-Methylbenzofuran. National Center for Biotechnology Information. [Link]

-

Antoci, V., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

-

NIST. Benzofuran, 7-methyl-. NIST Chemistry WebBook. [Link]

-

PubChemLite. Methyl 1-benzofuran-2-carboxylate. [Link]

-

The Good Scents Company. 7-methyl benzofuran. [Link]

-

PubChemLite. Methyl 7-ethoxy-1-benzofuran-2-carboxylate. [Link]

-

SpectraBase. 3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester. [Link]

-

RSC Publishing. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. [Link]

Sources

Comparative Guide to the Mass Spectrometry of Methyl 7-methylbenzofuran-2-carboxylate: GC-EI-MS vs. LC-ESI-MS/MS Platforms

Executive Summary

The structural elucidation and quantification of benzofuran derivatives are critical in drug development and materials science. Methyl 7-methylbenzofuran-2-carboxylate (CAS: 857274-28-3; C₁₁H₁₀O₃; MW: 190.19 g/mol ) presents a unique analytical challenge: differentiating its core structural stability from the lability of its ester moiety. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. By examining the causality behind their divergent fragmentation mechanisms, researchers can select the optimal platform for either structural verification or trace-level quantification.

Mechanistic Principles of Fragmentation

To select the correct analytical platform, one must first understand the intrinsic gas-phase behavior of the molecule. The fragmentation of Methyl 7-methylbenzofuran-2-carboxylate is primarily driven by the stability of the benzofuran core and the specific ionization energy applied[1].

The position of the ester group at C-2 adjacent to the furan oxygen creates a highly favorable pathway for alpha-cleavage. When ionized, the loss of the methoxy group yields an acylium ion (m/z 159). This ion is exceptionally stable because the positive charge is delocalized across the extended π-system of the benzofuran ring, forming a resonance-stabilized furoylium cation[2]. Subsequent fragmentation typically involves the extrusion of carbon monoxide (CO, 28 Da) to yield the 7-methylbenzofuran cation (m/z 131).

Figure 1: Unified mass spectrometry fragmentation pathway for Methyl 7-methylbenzofuran-2-carboxylate.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS fundamentally alters the observed mass spectra due to the difference between odd-electron and even-electron gas-phase chemistries.

-